molecular formula C13H16N4O3S B2655395 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine CAS No. 303995-27-9

4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine

Cat. No.: B2655395
CAS No.: 303995-27-9
M. Wt: 308.36
InChI Key: RPZIGBMEOXCADD-UHFFFAOYSA-N
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Description

4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrazole ring, which is further substituted with a methylsulfonyl group and a pyridinyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine typically involves multi-step organic reactions The morpholine ring is then attached via nucleophilic substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated derivatives.

Scientific Research Applications

4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]piperidine
  • 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]pyrrolidine

Uniqueness

Compared to similar compounds, 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine exhibits unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity, biological activity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(1-methylsulfonyl-4-pyridin-2-ylpyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-21(18,19)17-10-11(12-4-2-3-5-14-12)13(15-17)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZIGBMEOXCADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C(=N1)N2CCOCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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